molecular formula C12H18N2O2 B13624721 3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol

3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol

Cat. No.: B13624721
M. Wt: 222.28 g/mol
InChI Key: KVIZOJVALJHRED-UHFFFAOYSA-N
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Description

3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol typically involves the reaction of indole derivatives with appropriate amines and diols. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent reactions with methylamine and propane-1,2-diol yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol is unique due to its specific substitution pattern and the presence of both amine and diol functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-[(1-methyl-2,3-dihydroindol-5-yl)amino]propane-1,2-diol

InChI

InChI=1S/C12H18N2O2/c1-14-5-4-9-6-10(2-3-12(9)14)13-7-11(16)8-15/h2-3,6,11,13,15-16H,4-5,7-8H2,1H3

InChI Key

KVIZOJVALJHRED-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)NCC(CO)O

Origin of Product

United States

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